2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as PEP005, is a synthetic compound that has been found to have potential applications in scientific research. PEP005 is a member of the ingenol family of compounds and is structurally similar to phorbol esters, which are known to have biological activity.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as assessed by in vitro methods such as DPPH, ABTS, and FRAP assays. This research highlights the potential of pyrazole-acetamide derivatives in developing antioxidant agents and their application in understanding the effect of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).
Insecticidal Assessment Against Cotton Leafworm
Another study utilized a related compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for synthesizing various heterocycles, which were then assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in developing new insecticidal agents (Fadda et al., 2017).
Synthesis and Anti-Microbial Activities
Pyrazole derivatives have been synthesized and screened for anti-microbial activities, showing significant anti-bacterial and anti-fungal properties. This indicates the role of pyrazole-acetamide derivatives in developing new antimicrobial agents (Saravanan et al., 2010).
Chemoselective Acetylation for Antimalarial Drugs
In a different application, N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Research into the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide provides insights into the synthesis processes relevant to pharmaceutical development (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-ethoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-10-13(19)16-6-8-18-7-3-11(17-18)12-9-14-4-5-15-12/h3-5,7,9H,2,6,8,10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEGYWZKTADUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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